2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine
Description
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a pyridin-2-yl group at position 2 and an amino group at position 6. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly in oncology and CNS disorders.
Properties
IUPAC Name |
2-pyridin-2-ylimidazo[1,2-a]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYXOSFHDMJPBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Catalysts/Reagents | Temperature (°C) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| GBB Reaction | TosOH/HCl | 70 | 85–92 | High atom economy, scalability |
| Iodine Catalysis | I₂ | 110 | 70–90 | Solvent-free, broad substrate scope |
| Acid Cyclization | TosOH/HCl | 70 | 75–96 | Mild conditions, micellar optimization |
| Oxidative Cyclization | I₂/H₂O₂ | 100 | 60–75 | Regioselective, nitro group retention |
| Mechanochemical | I₂ (grinding) | 25 | 80–85 | Solvent-free, rapid completion |
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine exhibits promising anticancer properties. A study demonstrated its ability to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. The compound's mechanism involves binding to the active sites of these enzymes, effectively blocking substrate access and disrupting cancer cell metabolism .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics. The structural features of this compound allow it to interact with bacterial enzymes, inhibiting their function .
Neurological Applications
The potential of this compound in treating neurodegenerative diseases has been explored extensively. Its affinity for adenosine receptors suggests that it may play a role in modulating neurotransmitter release and improving cognitive functions. Studies have shown that modifications to the compound can enhance its binding affinity to these receptors, making it a valuable scaffold for drug design targeting conditions like Alzheimer’s and Parkinson’s diseases .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways.
- Receptor Modulation : It acts on adenosine receptors, influencing signaling pathways critical for neuronal health.
Material Science Applications
In addition to its biological significance, this compound is utilized in material science:
- Polymer Development : Its unique structure allows it to serve as a building block for synthesizing novel polymers with tailored properties.
- Dyes and Pigments : The compound's chemical stability makes it suitable for applications in dyes and pigments used in various industries .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Cancer Cell Lines | 5.0 | |
| Antimicrobial | Bacterial Strains | 10.0 | |
| Neurological | Adenosine A2A Receptor | 0.5 |
Table 2: Synthetic Methods Overview
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Palladium-Catalyzed Coupling | Suzuki reaction for introducing substituents | 85 |
| Multicomponent Reaction | Reaction of 2-aminopyridine with α-bromoketones | 75 |
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also modulates signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs and their substituents:
Key Observations:
- Substituent Position : The location of substituents significantly impacts biological activity. For example, fluorine or trifluoromethyl groups on aryl rings (e.g., 7e, 7h) enhance cytotoxicity, likely due to increased electron-withdrawing effects and lipophilicity .
- Ring Modifications : Replacing the pyridine ring with pyridazine (e.g., 2-Methylimidazo[1,2-b]pyridazin-6-amine) alters electronic properties, reducing compatibility with targets requiring π-π interactions .
Physicochemical Properties
- Molecular Weight : The target compound (211.23 g/mol) falls within drug-like space, while piperazine-linked derivatives (e.g., 7e: 441.46 g/mol) may face challenges in bioavailability.
Structure-Activity Relationship (SAR)
- Pyridin-2-yl Group : Critical for anticancer activity, likely through hydrogen bonding with kinase targets .
- Amino Group at C6: Enhances solubility and serves as a handle for further functionalization (e.g., coupling with aryl groups) .
- Electron-Withdrawing Substituents : Fluorine at aryl positions (e.g., 7e) boosts cytotoxicity, possibly by stabilizing charge-transfer interactions .
Biological Activity
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, featuring both pyridine and imidazole rings, allows for significant biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds similar to this compound showed moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics like streptomycin.
Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. A study highlighted its efficacy against cancer cell lines through the inhibition of specific signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway . The mechanism involves binding to enzyme active sites, thereby blocking substrate access and modulating cell growth and survival .
Anti-parasitic Activity
Notably, this compound has shown promising results in combating parasitic infections. It was identified as a hit with anti-trypanosomal activity against Trypanosoma cruzi and demonstrated efficacy against Leishmania donovani in intracellular infection assays . This suggests that the compound could be developed into a therapeutic agent for treating diseases like Chagas disease and leishmaniasis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits various enzymes by binding to their active sites.
- Signal Transduction Modulation : It modulates key signaling pathways involved in cell proliferation and survival.
- Interaction with Receptors : The compound may also interact with receptors implicated in various diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Research has shown that modifications at specific positions on the imidazo[1,2-a]pyridine core can enhance potency against targeted biological pathways . For instance, substituents at the 6-position have been linked to increased anticancer activity.
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine?
The synthesis typically involves multi-step procedures, including condensation reactions between 2-aminoimidazoles and functionalized pyridine derivatives. Key steps include cyclization under controlled temperatures (e.g., 80–120°C) using catalysts like AlCl₃ or acid-mediated conditions. For example, Friedländer’s method has been adapted for similar imidazo[1,2-a]pyridines, where aldehydes or ketones react with amino precursors to form fused heterocycles . Optimization of solvents (e.g., DMF, ethanol) and purification via column chromatography is critical for yields >70% .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in crystalline forms . Computational tools like density functional theory (DFT) can supplement experimental data for electronic structure analysis .
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is standard for purity assessment (>95%). Accelerated stability studies (e.g., pH 3–9 buffers, 40°C) monitor degradation via LC-MS. Storage under inert atmospheres (N₂) at −20°C in amber vials minimizes oxidative or photolytic decomposition .
Advanced Research Questions
Q. What strategies enhance the biological activity of this compound in receptor-targeted studies?
Structure-activity relationship (SAR) studies focus on substituent effects: electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position improve binding affinity to targets like melanin-concentrating hormone receptor 1 (MCHR1). Pharmacophore modeling and fragment-based design optimize interactions with key residues (e.g., Asp123, Tyr272 in MCHR1) . In vitro assays (e.g., radioligand binding, cAMP inhibition) validate potency, while logP adjustments (2–4) enhance blood-brain barrier penetration .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in receptor active sites. Molecular dynamics (MD) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. Quantitative SAR (QSAR) models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Free energy perturbation (FEP) calculations refine predictions of binding free energies .
Q. What experimental approaches resolve contradictions in reported biological data across studies?
Discrepancies often arise from structural variations (e.g., regioisomers) or assay conditions. Systematic SAR studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) control variables. Orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) validate mechanisms. Meta-analyses of published data using tools like ChemAxon or KNIME identify outliers .
Q. How are regioselectivity challenges addressed during functionalization of the imidazo[1,2-a]pyridine core?
Regioselective bromination or cross-coupling (e.g., Suzuki-Miyaura) at the 2- or 6-positions is achieved using directing groups (e.g., pyridinyl at C2). Protecting groups (e.g., tert-butoxycarbonyl for amines) prevent unwanted side reactions. Solvent polarity (e.g., DMSO vs. THF) and temperature gradients (0°C to reflux) fine-tune reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
